molecular formula C17H16N2O2 B11843516 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one

Cat. No.: B11843516
M. Wt: 280.32 g/mol
InChI Key: BTXSVUJOLKXEFC-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and isocyanate.

    Cyclization: The aniline derivative undergoes cyclization with isocyanate under acidic or basic conditions to form the quinazolinone core.

    Functionalization: Subsequent functionalization steps introduce the hydroxy, isopropyl, and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the quinazolinone core to the corresponding dihydroquinazoline.

    Substitution: Introduction of different substituents at the phenyl or isopropyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation: Formation of 7-oxo-2-isopropyl-3-phenylquinazolin-4(3H)-one.

    Reduction: Formation of 7-hydroxy-2-isopropyl-3-phenyl-1,2,3,4-tetrahydroquinazoline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Potential development as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Interaction with specific receptors to modulate cellular responses.

    Signal Transduction: Interference with signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
  • 7-Hydroxy-2-ethyl-3-phenylquinazolin-4(3H)-one
  • 7-Hydroxy-2-isopropyl-3-methylquinazolin-4(3H)-one

Uniqueness

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

7-hydroxy-3-phenyl-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C17H16N2O2/c1-11(2)16-18-15-10-13(20)8-9-14(15)17(21)19(16)12-6-4-3-5-7-12/h3-11,20H,1-2H3

InChI Key

BTXSVUJOLKXEFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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